5-Bromo-2-chloro-N-cyclopropylisonicotinamide (CAS 1862872-66-9): A Comprehensive Guide to Orthogonal Reactivity and Synthetic Applications
5-Bromo-2-chloro-N-cyclopropylisonicotinamide (CAS 1862872-66-9): A Comprehensive Guide to Orthogonal Reactivity and Synthetic Applications
Executive Summary & Structural Rationale
In modern medicinal chemistry, the design of novel chemical entities relies heavily on privileged scaffolds that offer both metabolic stability and predictable, modular reactivity. 5-Bromo-2-chloro-N-cyclopropylisonicotinamide (CAS 1) is a highly functionalized pyridine derivative that exemplifies these principles[1].
The causality behind selecting this specific building block lies in its dual-purpose architecture:
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The N-Cyclopropyl Amide Motif: The cyclopropyl group is a rigid, compact substituent that improves metabolic stability and binding affinity[1]. It combines the robust nature of an amide bond with the unique conformational constraints of the cyclopropyl ring, frequently utilized in the development of kinase inhibitors and ion channel modulators (e.g., NaV1.7 inhibitors)[2].
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The Di-Halogenated Pyridine Core: The presence of both a bromine atom at the C5 position and a chlorine atom at the C2 position provides two distinct vectors for orthogonal cross-coupling[3]. This allows chemists to perform sequential, highly controlled functionalizations without the need for complex protecting group strategies.
Table 1: Physicochemical and Structural Profiling
To facilitate analytical method development and synthetic planning, the core quantitative data for this scaffold is summarized below[1][4].
| Property | Value |
| Chemical Name | 5-Bromo-2-chloro-N-cyclopropylisonicotinamide |
| CAS Number | 1862872-66-9 |
| Molecular Formula | C₉H₈BrClN₂O |
| Molecular Weight | 275.53 g/mol |
| Canonical SMILES | C1CC1NC(=O)C2=CN=C(C=C2Br)Cl |
| Physical Form | Solid (Typical) |
The Logic of Orthogonal Reactivity
The core value of 5-Bromo-2-chloro-N-cyclopropylisonicotinamide is its predictable chemoselectivity. The reactivity hierarchy is strictly dictated by bond dissociation energies (BDE) and the electronic activation of the pyridine ring[3].
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Vector 1 (C5-Bromine): The C-Br bond is significantly weaker than the C-Cl bond. Consequently, it is highly susceptible to oxidative addition by Palladium(0) species. This makes the C5 position the primary site for initial functionalization via Suzuki-Miyaura, Stille, or Sonogashira couplings[3][5].
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Vector 2 (C2-Chlorine): Once the C5 position is functionalized, the C2-Chlorine can be activated. Because it is adjacent to the pyridine nitrogen, it is highly electrophilic and primed for either Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr) with appropriate nucleophiles.
Workflow demonstrating the orthogonal cross-coupling strategy of the di-halogenated pyridine core.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every synthetic step must be a self-validating system. The following protocols detail the synthesis of the title compound and its subsequent downstream functionalization, complete with mechanistic rationale and in-process controls (IPCs).
Protocol A: Synthesis of 5-Bromo-2-chloro-N-cyclopropylisonicotinamide
This protocol describes the amidation of the precursor, 5-bromo-2-chloroisonicotinic acid, utilizing an acyl chloride intermediate[6].
Mechanistic Causality: Carboxylic acids are poor electrophiles. By utilizing oxalyl chloride and a catalytic amount of DMF, the acid is converted into a highly reactive Vilsmeier-Haack type intermediate, which subsequently forms the acyl chloride. This massive increase in electrophilicity ensures rapid, quantitative nucleophilic attack by cyclopropylamine.
Step-by-Step Methodology:
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Activation: Charge a dry, argon-purged flask with 5-bromo-2-chloroisonicotinic acid (1.0 eq) and suspend in anhydrous dichloromethane (DCM) (0.2 M).
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Catalysis: Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).
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Chlorination: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.5 eq). Causality: Gas evolution (CO and CO₂) will occur; the reaction must be vented through a bubbler.
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IPC Validation 1: Stir for 2 hours at room temperature. To validate completion, quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the corresponding methyl ester confirms quantitative acyl chloride formation.
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Amidation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
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Nucleophilic Attack: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by dropwise addition of cyclopropylamine (1.2 eq).
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IPC Validation 2: Stir for 1 hour. Perform TLC (Hexanes/EtOAc 7:3). A single new spot with higher Rf than the starting acid indicates successful amidation.
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Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 5-Bromo-2-chloro-N-cyclopropylisonicotinamide.
Step-by-step synthetic workflow from 5-bromo-2-chloroisonicotinic acid to the final amide.
Protocol B: C5-Selective Suzuki-Miyaura Cross-Coupling
To utilize this scaffold in drug discovery, one must selectively couple at the C5 position without disturbing the C2-chlorine[5].
Mechanistic Causality: Palladium(0) preferentially inserts into the weaker C5-Br bond. By selecting a mild base (Na₂CO₃) and a catalyst with a large bite angle (e.g., Pd(dppf)Cl₂), the oxidative addition is highly selective, preventing over-coupling at the C2 position.
Step-by-Step Methodology:
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Preparation: In a microwave vial, combine 5-Bromo-2-chloro-N-cyclopropylisonicotinamide (1.0 eq), an aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, 0.1 M overall concentration).
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Reaction: Seal the vial and heat to 80 °C for 4 hours. Causality: Keeping the temperature strictly at 80 °C prevents the thermal activation required to break the C2-Cl bond.
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IPC Validation: Sample the organic layer for UPLC-MS. The mass spectrum must show the product mass [M+H]+ corresponding to the exact addition of the aryl group minus the bromine atom. If a mass corresponding to a di-coupled product is observed, the temperature must be reduced in subsequent runs.
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Purification: Filter through a pad of Celite, concentrate, and purify via flash column chromatography to isolate the C5-functionalized, C2-chlorinated intermediate.
Applications in Drug Discovery
The architectural rigidity provided by the cyclopropyl amide, combined with the diverse functionalization allowed by the orthogonal halogens, makes CAS 1862872-66-9 an elite precursor for targeted therapies.
Historically, similar functionalized isonicotinamides and their triazolopyridine derivatives have been heavily investigated as voltage-gated sodium channel (NaV1.7) inhibitors for the treatment of severe pain[2][7]. In these systems, the central pyridine ring acts as the core scaffold, while the C5 and C2 vectors are used to attach hydrophobic aryl groups and polar solubilizing groups, respectively, to perfectly match the receptor's pharmacophore[2]. Furthermore, the predictable reactivity of this compound allows for the rapid generation of structure-activity relationship (SAR) libraries, accelerating the hit-to-lead optimization phase in pharmaceutical pipelines.
References
- Google Patents. "US9550775B2 - Substituted triazolopyridines and methods of use thereof". Google Patents.
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Journal of Medicinal Chemistry. "Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.7 Inhibitors for the Treatment of Pain". ACS Publications. Available at:[Link]
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European Patent Office. "EP 3145915 B1 - ANTIDIABETIC TRICYCLIC COMPOUNDS". EPO. Available at: [Link]
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- 1. 5-Bromo-2-chloro-N-cyclopropylisonicotinamide | 1862872-66-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Bromo-2,5-dichloropyridin-4-amine | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Bromo-2-chloro-3-(propan-2-yl)pyridine | 1256804-33-7 | Benchchem [benchchem.com]
- 6. data.epo.org [data.epo.org]
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